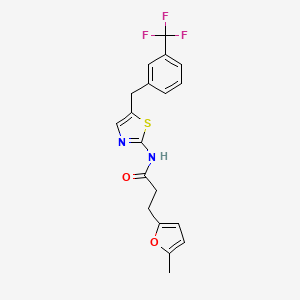

3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide

Description

This compound features a propanamide backbone linking a 5-methylfuran-2-yl moiety to a thiazol-2-yl group substituted with a 3-(trifluoromethyl)benzyl chain. Its structural complexity arises from the combination of heterocyclic systems (furan and thiazole) and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and target-binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S/c1-12-5-6-15(26-12)7-8-17(25)24-18-23-11-16(27-18)10-13-3-2-4-14(9-13)19(20,21)22/h2-6,9,11H,7-8,10H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQSGZDSAXSQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylbenzyl bromide, thiazole derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethylbenzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazole ring could produce thiazolidines.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Linked Propanamide Derivatives

Key Structural Variations and Physicochemical Properties

Key Observations:

- Trifluoromethyl vs. Halogenated Benzyl Groups : The target compound’s 3-(trifluoromethyl)benzyl group likely improves electron-deficient aromatic interactions compared to 2,3-dichlorobenzyl () or 4-fluorophenyl (), which may alter binding to hydrophobic enzyme pockets .

- Sulfanyl vs. Propanamide Linkers : Compounds like 8e () use a sulfanyl-oxadiazole linker, which may confer distinct redox properties compared to the propanamide backbone .

Heterocyclic and Substituent Effects on Bioactivity

- Anticancer Potential: Compound 31 () demonstrated potent KPNB1 inhibition, attributed to the 4-fluorophenyl group’s electronic effects and the furan’s planar geometry. The target compound’s trifluoromethyl group could enhance similar activity via stronger hydrophobic interactions .

- Antibacterial Activity: Compounds with phenylamino-propanoic acid linkages (e.g., 3g and 3i in ) showed antibacterial effects, highlighting the role of electron-withdrawing groups (e.g., bromothiophene) in disrupting microbial membranes. The target compound lacks such groups but may leverage its trifluoromethyl moiety for analogous effects .

- Synthetic Flexibility : The Suzuki coupling method used for Compound 31 () is applicable to the target compound’s synthesis, enabling modular substitution of the benzyl group .

Physicochemical and Structural Insights

- Melting Points: Derivatives with nitro or amino substituents (e.g., 8h and 8g in ) exhibit higher melting points (158–159°C and 142–143°C, respectively) due to increased polarity and hydrogen-bonding capacity. The target compound’s melting point is unreported but expected to be moderate given its balanced lipophilicity .

- Solubility: The trifluoromethyl group in the target compound may reduce aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., 3g in ) but improve blood-brain barrier penetration .

Biological Activity

The compound 3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a thiazole moiety, a furan ring, and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings often exhibit significant antimicrobial activity. Studies have shown that similar derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, potentially increasing its membrane permeability and bioavailability.

Anticancer Activity

The compound has been investigated for its anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes. For instance, thiazole derivatives have been shown to inhibit protein kinases, which play critical roles in cell signaling pathways related to growth and survival . This inhibition can lead to disrupted signaling cascades that promote apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by Aderibigbe et al. (2022) evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds similar to This compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and S. aureus.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 4 | 8 |

| Target Compound | 2 | 4 |

Study 2: Anticancer Activity

In another investigation, derivatives similar to the target compound were tested for their anticancer properties on MCF-7 breast cancer cells. The study found that these compounds significantly reduced cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.